Ethyl isobutyl phthalate

Description

BenchChem offers high-quality Ethyl isobutyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl isobutyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXXQVSKWJPZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620537 | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94491-96-0 | |

| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl Isobutyl Phthalate

Introduction

Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, most notably polyvinyl chloride (PVC). Their widespread use in a vast array of consumer and industrial products has led to their ubiquity in the environment. Ethyl isobutyl phthalate, a member of this family, has garnered attention for its specific applications and shares many of the chemical characteristics and toxicological concerns of other phthalates. This guide provides a comprehensive technical overview of the chemical properties of ethyl isobutyl phthalate, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound for their work.

This document will delve into the molecular structure and synthesis of ethyl isobutyl phthalate, its physicochemical properties, and the spectroscopic and analytical techniques used for its characterization. Furthermore, it will explore the reactivity and degradation pathways of the compound, as well as its toxicological and pharmacokinetic profile, drawing on data from closely related phthalates where specific information is limited. The aim is to provide a thorough and practical resource that not only presents data but also explains the underlying scientific principles and experimental considerations.

Molecular Structure and Synthesis

Chemical Structure and Isomerism

Ethyl isobutyl phthalate is a diester of phthalic acid, with the chemical formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol .[1][2] Its structure consists of a benzene ring with two adjacent carboxylate groups, one esterified with an ethyl group and the other with an isobutyl group. The presence of two different alkyl groups makes it an asymmetric phthalate.

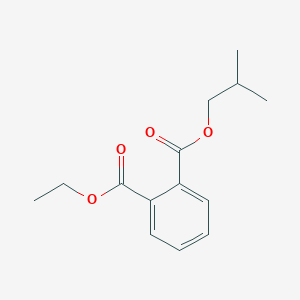

Caption: Chemical structure of Ethyl Isobutyl Phthalate.

Synthesis of Ethyl Isobutyl Phthalate

The synthesis of ethyl isobutyl phthalate, like other phthalates, is typically achieved through the esterification of phthalic anhydride with the corresponding alcohols, in this case, ethanol and isobutanol.[3][4] The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5][6]

The synthesis involves a two-step reaction. In the first, rapid and often irreversible step, phthalic anhydride reacts with one of the alcohols to form a monoester.[6] The second, slower, and reversible step involves the esterification of the remaining carboxylic acid group with the second alcohol to form the diester.[6] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the diester product.

Caption: Generalized workflow for the synthesis of ethyl isobutyl phthalate.

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, a slight excess of ethanol and isobutanol, and a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a sodium carbonate solution.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and unreacted alcohols.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude product by vacuum distillation to obtain pure ethyl isobutyl phthalate.

Physicochemical Properties

The physicochemical properties of ethyl isobutyl phthalate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [1][2] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| CAS Number | 94491-96-0 | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 293.6 °C at 760 mmHg | [1] |

| LogP | 2.6761 | [2] |

| Storage Temperature | Room Temperature | [1][2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For ethyl isobutyl phthalate, both ¹H and ¹³C NMR would provide characteristic signals.

-

Aromatic Protons: A complex multiplet in the range of 7.5-7.7 ppm, corresponding to the four protons on the benzene ring.

-

Ethyl Group: A quartet around 4.3 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

-

Isobutyl Group: A doublet around 4.1 ppm (O-CH₂), a multiplet around 2.0 ppm (CH), and a doublet around 0.9 ppm (two CH₃ groups).

-

Carbonyl Carbons: Two signals in the range of 166-168 ppm.

-

Aromatic Carbons: Signals between 128-133 ppm.

-

Ethyl Group: Signals around 61 ppm (O-CH₂) and 14 ppm (CH₃).

-

Isobutyl Group: Signals around 71 ppm (O-CH₂), 28 ppm (CH), and 19 ppm (CH₃).

Infrared (IR) Spectroscopy

The IR spectrum of ethyl isobutyl phthalate would be characterized by the following key absorption bands:

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[7][8]

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester linkage.[7]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For ethyl isobutyl phthalate, electron ionization (EI) would likely lead to the following characteristic fragments.[9][10]

-

Molecular Ion (M⁺): A peak at m/z 250, which may be of low intensity.

-

Base Peak: A prominent peak at m/z 149, corresponding to the protonated phthalic anhydride fragment, is a characteristic feature of many phthalate esters.[9][11]

-

Other Fragments: Loss of the ethyl group (-29), ethoxy group (-45), isobutyl group (-57), and isobutoxy group (-73) would result in corresponding fragment ions.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the separation and quantification of phthalates.[12][13][14][15]

GC-MS is a highly sensitive and specific method for the analysis of phthalates in various matrices.[13][15][16]

Caption: A typical workflow for GC-MS analysis of phthalates.

-

Sample Preparation: Extract the phthalates from the sample matrix using a suitable solvent (e.g., hexane/acetone). A cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.

-

Instrumental Conditions:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[16]

-

Carrier Gas: Helium or hydrogen.[13]

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient to ensure good separation of different phthalates.

-

MS Detection: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions such as m/z 149.[16]

-

-

Calibration: Prepare a series of calibration standards of ethyl isobutyl phthalate in a suitable solvent to create a calibration curve.

-

Analysis and Quantification: Inject the prepared sample extract and the calibration standards into the GC-MS system. Identify ethyl isobutyl phthalate based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.

HPLC with UV detection is another widely used method for phthalate analysis, particularly for samples that are not amenable to GC.[12][14][17][18]

-

Sample Preparation: Similar to GC-MS, extract the phthalates from the sample and perform a cleanup step if necessary. The final extract should be dissolved in the mobile phase.

-

Instrumental Conditions:

-

Calibration: Prepare a calibration curve using standard solutions of ethyl isobutyl phthalate.

-

Analysis and Quantification: Inject the sample extract and standards into the HPLC system. Identify ethyl isobutyl phthalate by its retention time and quantify its concentration using the calibration curve.

Reactivity and Degradation Pathways

The environmental fate of ethyl isobutyl phthalate is determined by its susceptibility to various degradation processes.

Hydrolytic Degradation

Phthalate esters can undergo hydrolysis, although the rates are generally slow at neutral pH.[19] The hydrolysis proceeds in two steps: first to the monoester and then to phthalic acid and the corresponding alcohols.[19][20] The rate of hydrolysis can be influenced by pH and temperature.[19]

Photolytic Degradation

Photodegradation can also contribute to the breakdown of phthalates in the environment, particularly in the presence of photosensitizers or under UV irradiation.[21][22] The process can involve the cleavage of the ester bonds and the degradation of the aromatic ring.[21]

Biodegradation

Biodegradation by microorganisms is a major pathway for the removal of phthalates from the environment.[20][23][24][25][26] The initial step typically involves the hydrolysis of the diester to the monoester and then to phthalic acid by esterases.[20][23] Phthalic acid is then further metabolized through various intermediates.[20][23]

Toxicological and Pharmacokinetic Profile

Overview of Phthalate Toxicology

Many phthalates are classified as endocrine-disrupting chemicals, with potential adverse effects on the reproductive and developmental systems.[27][28] The toxicity of phthalates can vary depending on the specific compound and the length and structure of the alkyl chains.

Specific Toxicological Data for Ethyl Isobutyl Phthalate (and relevant analogs)

Specific toxicological data for ethyl isobutyl phthalate is limited. However, data from structurally similar phthalates, such as diisobutyl phthalate (DIBP), can provide insights into its potential toxicity. DIBP has been shown to cause reproductive and developmental toxicity in animal studies.

Metabolism and Pharmacokinetics

Upon ingestion or dermal absorption, phthalate diesters are rapidly metabolized to their corresponding monoesters, which are considered the primary toxic species.[29][30][31] These monoesters can be further metabolized through oxidation of the alkyl side chain and are primarily excreted in the urine as glucuronide conjugates.[29][31][32] The hydrophobicity of the phthalate affects its absorption, distribution, and metabolism.[30]

Conclusion and Future Perspectives

Ethyl isobutyl phthalate is a significant member of the phthalate family with distinct chemical properties that dictate its applications, environmental fate, and potential biological effects. This guide has provided a comprehensive overview of its structure, synthesis, physicochemical properties, analytical characterization, reactivity, and toxicological profile.

While much is known about phthalates as a class, there is a clear need for more specific research on ethyl isobutyl phthalate to fully understand its unique characteristics and potential risks. Future studies should focus on elucidating its specific toxicological and pharmacokinetic profile, as well as developing more targeted and sensitive analytical methods for its detection in complex matrices. A deeper understanding of this compound will be crucial for informed risk assessment and the development of safer alternatives.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

hil18_sln.html. (n.d.). Retrieved from [Link]

-

Overview of Phthalates Toxicity - Consumer Product Safety Commission. (n.d.). Retrieved from [Link]

-

EXPOSURE AND RISK ASSESSMENT FOR PHTHALATE ESTERS - epa nepis. (n.d.). Retrieved from [Link]

-

Koch, H. M., & Calafat, A. M. (2009). Phthalates: metabolism and exposure. International journal of hygiene and environmental health, 212(6), 643–654. [Link]

-

Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Retrieved from [Link]

-

Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC - NIH. (n.d.). Retrieved from [Link]

-

Phthalate Family Degradation Pathway - Eawag-BBD. (n.d.). Retrieved from [Link]

-

1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and - ResearchGate. (n.d.). Retrieved from [Link]

-

Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (n.d.). Retrieved from [Link]

-

Transformation of phthalates via hydrolysis (Adapted from Staples et al. 1997. (n.d.). Retrieved from [Link]

-

Lorber, M., & Koch, H. M. (2017). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. Environmental health perspectives, 125(7), 076001. [Link]

-

HPLC Separation of Phthalates - SIELC Technologies. (n.d.). Retrieved from [Link]

-

Diisobutyl Phthalate - Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Retrieved from [Link]

-

GC-MS Analysis of Phthalate esters using Hydrogen carrier gas - Peak Scientific. (2019-11-04). Retrieved from [Link]

-

Method Development for Analysis A of Phthalates s by HPLC - OPUS Open Portal to University Scholarship. (2003-11-05). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

Charge phthalic anhydride in SS reactor at room temperature. (n.d.). Retrieved from [Link]

-

Biodegradation of Di-n-Butyl Phthalate by a Newly Isolated Halotolerant Sphingobium sp. (n.d.). Retrieved from [Link]

-

Diisobutyl phthalate - Wikipedia. (n.d.). Retrieved from [Link]

- CN105237394A - Preparation method of diisobutyl phthalate - Google Patents. (n.d.).

-

Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Retrieved from [Link]

-

Overview of phthalate ester pharmacokinetics in mammalian species - PubMed. (n.d.). Retrieved from [Link]

-

Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed. (2025-06-25). Retrieved from [Link]

-

Degradability and Biochemical Pathways of the Endocrine-disrupting Plasticizers Phthalate Esters in Plastics by Microorganisms - Bohrium. (2021-01-01). Retrieved from [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. (2020-10-15). Retrieved from [Link]

-

Phthalates Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023-06-15). Retrieved from [Link]

-

Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry | Request PDF - ResearchGate. (2025-08-08). Retrieved from [Link]

-

Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model - MDPI. (n.d.). Retrieved from [Link]

-

Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC) - Polish Journal of Environmental Studies. (2023-10-27). Retrieved from [Link]

-

Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Pharmacokinetics, interactions with macromolecules and species differences in metabolism of DEHP - PubMed. (n.d.). Retrieved from [Link]

-

Determination of Phthalate Esters by Positive Chemical Ionization MS with Retention-Time Locked GC. (2014-08-22). Retrieved from [Link]

-

MS fragmentation patterns - YouTube. (2018-03-20). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

-

Ethyl isobutyl phthalate (C14H18O4) - PubChemLite. (n.d.). Retrieved from [Link]

-

A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans - PMC. (2023-11-03). Retrieved from [Link]

-

A KINETIC STUDY OF PHTHALATES RADIOLYTIC DEGRADATION IN AQUEOUS SOLUTIONS - ScholarWorks. (2012-11-05). Retrieved from [Link]

-

Dibutyl phthalate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 4. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]

- 13. peakscientific.com [peakscientific.com]

- 14. opus.govst.edu [opus.govst.edu]

- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 16. fses.oregonstate.edu [fses.oregonstate.edu]

- 17. mdpi.com [mdpi.com]

- 18. pjoes.com [pjoes.com]

- 19. researchgate.net [researchgate.net]

- 20. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 22. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 23. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 24. mdpi.com [mdpi.com]

- 25. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Degradability and Biochemical Pathways of the Endocrine-disrupting Plasticizers Phthalate Esters in Plastics by Microorganisms: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 27. cpsc.gov [cpsc.gov]

- 28. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl isobutyl phthalate CAS number 94491-96-0

An In-Depth Technical Guide to Ethyl Isobutyl Phthalate (CAS 94491-96-0)

This guide provides a comprehensive technical overview of Ethyl isobutyl phthalate (CAS 94491-96-0), a diester of phthalic acid. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical data, practical applications, analytical methodologies, and toxicological context. While specific literature on Ethyl isobutyl phthalate is limited, this guide draws upon established principles and data from structurally related phthalates to provide a robust and scientifically grounded resource.

Core Molecular and Physical Properties

Ethyl isobutyl phthalate is an organic compound classified as a phthalate ester. It features both an ethyl ester and an isobutyl ester functional group attached to a benzene-1,2-dicarboxylate core. This asymmetric structure influences its physical properties and applications, distinguishing it from more common symmetric phthalates like Di-n-butyl phthalate (DBP) or Diisobutyl phthalate (DIBP).

Chemical Structure

The molecular structure is fundamental to its function as a plasticizer and its interactions in biological and environmental systems.

Physicochemical Data Summary

The properties of Ethyl isobutyl phthalate dictate its suitability for various industrial applications and influence its environmental distribution and bioavailability. The data presented below is compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 94491-96-0 | [1] |

| Molecular Formula | C₁₄H₁₈O₄ | [1] |

| Molecular Weight | 250.29 g/mol | [1][2] |

| Appearance | Clear Liquid | [5] |

| Purity | ≥95% - ≥97% | [1][3] |

| Boiling Point | 293.6°C at 760 mmHg | [2][3] |

| Density | 1.080 g/cm³ | [2] |

| Flash Point | 152.9 °C | [2] |

| Storage Temperature | Room Temperature, dry and sealed | [1][3] |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | [1] |

| InChI Key | POXXQVSKWJPZNO-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [1] |

| logP (octanol-water partition coeff.) | 2.6761 | [1] |

Synthesis and Manufacturing

The synthesis of Ethyl isobutyl phthalate, like other phthalate esters, is typically achieved through Fischer-Speier esterification. This process involves the reaction of phthalic anhydride with the corresponding alcohols—ethanol and isobutanol—in the presence of an acid catalyst.

Reaction Principle

The reaction can proceed in a single step with a mixture of alcohols or sequentially. A sequential approach, where phthalic anhydride is first reacted with one alcohol to form the monoester, followed by reaction with the second alcohol, can offer better control over the final product distribution. Temperature control is critical; excessive heat (e.g., above 170°C) can lead to the dehydration of the isobutanol, forming olefins as an undesirable byproduct.[6] While sulfuric acid is a common catalyst, it can promote this side reaction.[6]

Example Laboratory-Scale Protocol

This protocol is a representative procedure based on established methods for phthalate ester synthesis.[6]

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Charging Reactants: Charge the flask with phthalic anhydride (1.0 mol), isobutanol (1.2 mol), ethanol (1.2 mol), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.5% by weight). Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.

-

Esterification: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours), indicating the reaction is near completion.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by a saturated sodium chloride solution (brine).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Final Distillation: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity Ethyl isobutyl phthalate.

Industrial and Research Applications

Ethyl isobutyl phthalate serves in several industrial capacities, primarily leveraging its properties as a plasticizer and a component in catalyst systems.

-

Plasticizer: Its main application is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[3] It is incorporated into the polymer matrix to increase flexibility, durability, and workability, making it useful for products like vinyl flooring, cables, and synthetic leather.[3]

-

Polymerization Catalyst Component: It is used as a component in catalyst systems for the production of polyolefins like polypropylene.[2][5] In this context, it often functions as an "internal donor" in Ziegler-Natta catalysts, influencing the stereospecificity and activity of the catalyst.

-

Coatings and Adhesives: The compound can be employed in coatings and adhesives to improve their performance characteristics and longevity.[3]

Analytical Methodologies

The detection and quantification of Ethyl isobutyl phthalate in various matrices (e.g., consumer products, environmental samples) are critical for quality control, regulatory compliance, and exposure assessment. The standard approach involves solvent extraction followed by chromatographic analysis.[7][8]

Sample Preparation and Extraction

Since phthalates are not chemically bonded to the polymer, they can be extracted using an appropriate organic solvent.[7][8]

-

Sample Size Reduction: Solid samples (e.g., plastics, polymers) must be finely divided to maximize the surface area for extraction. This is typically achieved by cutting, grinding, or drilling the material.[7]

-

Solvent Extraction: A precisely weighed amount of the prepared sample is placed in a glass vial. A known volume of an extraction solvent (e.g., hexane, acetone, or a mixture) is added.

-

Enhancing Extraction: The extraction process is facilitated by agitation, sonication, and gentle heating to ensure the maximum transfer of the phthalate from the sample matrix into the solvent.[8]

-

Cleanup (Optional): For complex matrices with significant interferences, a sample cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary.[6]

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of phthalates due to its high sensitivity and specificity.

-

Principle: The sample extract is injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, while the chromatographic peak area is used for quantification.

-

Method: A validated internal method, often based on standards like EPA Method 8061A, is used.[7]

-

Calibration: The instrument is calibrated using a series of external standards containing known concentrations of Ethyl isobutyl phthalate to create a calibration curve.[7]

-

Quantification: The concentration in the original sample is calculated based on the instrument's response, the amount of sample extracted, and the volume of solvent used, typically reported in ppm (μg/g) or ppb (ng/g).[7][8]

Toxicology and Human Health Considerations

While specific toxicological data for Ethyl isobutyl phthalate (CAS 94491-96-0) is not extensively available in public literature, its potential health effects can be inferred from the broader class of low-molecular-weight phthalates, such as DBP and DIBP.[9][10][11] The U.S. EPA has expressed concern over phthalates due to their toxicity and pervasive human exposure.[10]

Metabolism

Upon ingestion, phthalate diesters are rapidly metabolized.[12][13]

-

Phase I Hydrolysis: The first step is the hydrolysis of one of the ester bonds by lipases in the gut and other tissues, converting the parent diester into its corresponding monoester, Monoethyl phthalate and Monoisobutyl phthalate.[12][14]

-

Phase II Conjugation & Oxidation: The monoesters can be further metabolized. Low-molecular-weight phthalate monoesters are primarily excreted in the urine after conjugation with glucuronic acid.[12][13] Higher-molecular-weight phthalate monoesters can undergo further oxidation of their alkyl side chains before excretion.[12] Urinary metabolites are the primary biomarkers used to assess human exposure.[15]

Potential Health Effects

Many phthalates are identified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[16][17]

-

Endocrine Disruption: The primary concern for many phthalates is their anti-androgenic activity, particularly during development.[11][16] This can lead to adverse effects on the male reproductive system.[10]

-

Metabolic Effects: Epidemiological studies have suggested associations between exposure to certain phthalates (including DBP and DIBP) and metabolic effects like insulin resistance and an increased risk of obesity.[9][12]

-

Developmental Toxicity: Studies in zebrafish have shown that some phthalates, like DBP, can induce severe developmental toxicity, including tail curvature, cardio edema, and necrosis.[16][18]

Environmental Fate and Ecotoxicology

Phthalates are considered ubiquitous environmental contaminants because they are not chemically bound to the plastics they are mixed with and can leach into the environment over time.[11][19]

-

Leaching and Transport: Phthalates can migrate from consumer products into air, dust, water, and soil.[11][20] Their transport and fate are governed by their physical properties, such as water solubility and logP.[21][22]

-

Biodegradation: The primary route of degradation in the environment is through microbial action.[14][19][22] Aerobic biodegradation is generally more efficient than anaerobic processes.[19] The rate of degradation is influenced by factors like temperature and the specific microbial communities present.[21]

-

Hydrolysis and Photodegradation: Abiotic processes like hydrolysis and photodegradation in water and soil are generally very slow and considered insignificant pathways for phthalate removal compared to biodegradation.[20][22]

-

Bioaccumulation: Despite having logP values that suggest a potential for bioaccumulation, most phthalates do not significantly bioaccumulate in food chains.[21] This is largely due to the ability of many organisms to metabolize and excrete them efficiently.[21]

Regulatory Status

The regulatory landscape for phthalates is complex and varies by region. Many jurisdictions have restricted the use of specific phthalates, particularly in children's toys and food contact materials, due to health concerns. For example, a Safety Data Sheet for Ethyl isobutyl phthalate indicates it is not listed on several major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory, suggesting its use may be limited or require specific notifications.[23] Regulations like REACH in the European Union have classified certain phthalates, such as DBP, as substances of very high concern.[17]

Conclusion

Ethyl isobutyl phthalate (CAS 94491-96-0) is a functional chemical with applications as a plasticizer and catalyst component. While it is a less-studied member of the phthalate family, its chemical behavior, analytical detection, and potential toxicological profile can be understood within the broader context of low-to-medium molecular weight phthalate esters. Researchers and developers must consider the established concerns regarding endocrine disruption and metabolic effects associated with this class of compounds. Standard analytical workflows using GC-MS provide a reliable means for its quantification for safety, compliance, and research purposes. As with all phthalates, an awareness of its potential for environmental leaching and the evolving regulatory landscape is essential for responsible use.

References

-

MySkinRecipes. (n.d.). Ethyl isobutyl phthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl isobutyl phthalate. PubChem Compound Database. Retrieved from [Link]

-

Radke, E. G., et al. (2019). Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence. Environmental Health Perspectives, 127(4), 047008. Retrieved from [Link]

-

Danish Environmental Protection Agency. (n.d.). Review of Environmental Fate and Effects of Selected Phthalate Esters. Retrieved from [Link]

-

Reliance Industries Limited. (n.d.). Regulatory Affairs and Product Stewardship Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

-

Wang, Y., et al. (2014). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Environmental Research and Public Health, 11(3), 3156-3168. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach | Request PDF. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Risk Management for Phthalates. Retrieved from [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Analysis of Phthalate Esters. Retrieved from [Link]

-

Kim, S. H., & Park, M. J. (2014). Phthalate exposure and childhood obesity. Annals of Pediatric Endocrinology & Metabolism, 19(2), 69-75. Retrieved from [Link]

-

Genuis, S. J., et al. (2012). Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study. The Scientific World Journal, 2012, 615068. Retrieved from [Link]

-

Gao, D. W., & Wen, Z. D. (2016). Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes. Science of The Total Environment, 541, 985-1001. Retrieved from [Link]

-

Thompson, R. C., et al. (2017). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Diabetes Reports, 17(9), 75. Retrieved from [Link]

- Google Patents. (1956). US2760972A - Method of making phthalate esters.

-

Ziembowicz, S., & Kida, M. (2021). Determination of di-n-butyl Phthalate in Environmental Samples. Architecture Civil Engineering Environment, 14(2), 115-122. Retrieved from [Link]

-

ResearchGate. (n.d.). Phthalates: Toxicology and exposure | Request PDF. Retrieved from [Link]

-

Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC. OPUS Open Portal to University Scholarship. Retrieved from [Link]

-

Cornerstone Analytical Laboratories. (n.d.). Phthalate Analysis. Retrieved from [Link]

-

Multidisciplinary Digital Publishing Institute. (n.d.). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. Retrieved from [Link]

-

National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalate Exposure Assessment in Humans. In Phthalates and Cumulative Risk Assessment: The Tasks Ahead. National Academies Press (US). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl isobutyl phthalate | 94491-96-0 | UDA49196 [biosynth.com]

- 3. Ethyl isobutyl phthalate [myskinrecipes.com]

- 4. 94491-96-0 | Ethyl isobutyl phthalate | Aryls | Ambeed.com [ambeed.com]

- 5. 10-462004 - ethyl-isobutyl-phthalate | 94491-96-0 [cymitquimica.com]

- 6. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]

- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]

- 9. Phthalate exposure and metabolic effects: a systematic review of the human epidemiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phthalate exposure and childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 15. Human Elimination of Phthalate Compounds: Blood, Urine, and Sweat (BUS) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 18. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures [agris.fao.org]

- 19. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 22. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 23. Ethyl isobutyl phthalate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl Isobutyl Phthalate

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for Ethyl Isobutyl Phthalate (EIBP), an unsymmetrical dialkyl phthalate. The document is intended for researchers, chemists, and professionals in drug development and materials science. We delve into the foundational principles of Fischer-Speier esterification as it applies to phthalic anhydride, critically analyzing the challenges inherent in synthesizing mixed esters. The primary focus is on a strategic, sequential esterification protocol designed to maximize the yield and purity of the target compound, thereby minimizing the formation of symmetric diester byproducts. We explore the mechanistic implications of various catalytic systems, from traditional Brønsted acids to modern organometallic catalysts. Detailed, field-tested experimental protocols are provided, alongside a thorough discussion of product purification and state-of-the-art analytical characterization techniques.

Introduction to Ethyl Isobutyl Phthalate

Ethyl isobutyl phthalate (EIBP), with CAS number 94491-96-0 and molecular formula C₁₄H₁₈O₄, is a diester of phthalic acid.[1][2] Like other phthalates, it finds application as a plasticizer, a substance incorporated into plastics like polyvinyl chloride (PVC) to enhance their flexibility, durability, and workability.[3] Beyond its role in polymer science, EIBP has also been identified as a component in polymerization catalyst systems, particularly for polyolefins, where it contributes to the catalyst's performance and stability.[1][2]

The synthesis of unsymmetrical or "mixed" esters such as EIBP presents unique challenges compared to their symmetrical counterparts (e.g., diethyl phthalate or diisobutyl phthalate). A naive approach of reacting phthalic anhydride with a mixture of ethanol and isobutanol inevitably leads to a statistical mixture of three different diesters: diethyl phthalate (DEP), diisobutyl phthalate (DIBP), and the desired ethyl isobutyl phthalate (EIBP).[4] Such a mixture necessitates complex and often inefficient purification steps. Therefore, a strategic and controlled synthetic approach is paramount for achieving high yields of the target mixed ester. This guide focuses on such a strategy, grounded in a robust understanding of the underlying reaction mechanism.

Theoretical Framework: The Chemistry of Phthalate Esterification

The synthesis of phthalate esters from phthalic anhydride and alcohols is a classic example of the Fischer-Speier esterification.[5][6] The process is catalyzed by acid and is fundamentally a two-step reaction when starting from the anhydride.

The Two-Step Esterification Mechanism

-

Monoester Formation: The first step is the rapid and essentially irreversible alcoholysis of the phthalic anhydride ring. One molecule of an alcohol (e.g., isobutanol) nucleophilically attacks one of the carbonyl carbons of the anhydride. This results in the opening of the five-membered ring to form a monoalkyl phthalate, in this case, mono-isobutyl phthalate.[7][8] This initial reaction is often exothermic and can proceed at moderate temperatures (90-130°C) without a strong acid catalyst, although one is typically present for the subsequent step.[9][10]

-

Diester Formation: The second step is the esterification of the remaining carboxylic acid group on the monoester. This reaction is a standard Fischer esterification, which is reversible and requires an acid catalyst to proceed at a practical rate.[6][8] To drive this equilibrium-limited reaction toward the product (the diester), the water formed as a byproduct must be continuously removed from the reaction mixture.[11] This is typically achieved by azeotropic distillation using a solvent like toluene or by heating the reaction under a vacuum.[4]

The Challenge of Mixed Ester Synthesis

When a mixture of two different alcohols (e.g., ethanol and isobutanol) is reacted simultaneously with phthalic anhydride, both can participate in the initial ring-opening and the subsequent esterification. This lack of selectivity results in a product mixture containing not only the desired ethyl isobutyl phthalate but also significant quantities of diethyl phthalate and diisobutyl phthalate.[4] Separating these products can be difficult due to their similar physical properties. To overcome this, a sequential addition strategy is the method of choice. By reacting the phthalic anhydride with one alcohol first to form the monoester, and only then introducing the second alcohol, the formation of the desired unsymmetrical diester can be maximized.[9]

Strategic Synthesis Route: Sequential Esterification

The most logical and controllable method for preparing EIBP is a sequential, two-step esterification process. This strategy leverages the distinct reaction kinetics of monoester and diester formation.

Synthesis Workflow Rationale

The workflow is designed to first quantitatively convert phthalic anhydride into a single monoester intermediate. This intermediate is then esterified with the second, different alcohol to yield the final mixed diester. The choice of which alcohol to use first can be based on factors like reactivity or boiling point to simplify the process. A common approach is to react the less volatile alcohol first.

Figure 1: Sequential synthesis workflow for Ethyl Isobutyl Phthalate.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl Isobutyl Phthalate via the sequential esterification of phthalic anhydride, first with isobutanol, followed by ethanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Phthalic Anhydride (C₈H₄O₃) | ≥99% | Sigma-Aldrich |

| Isobutanol ((CH₃)₂CHCH₂OH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Ethanol (CH₃CH₂OH) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |

| Toluene (C₇H₈) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | ACS Reagent | VWR |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR |

| Diethyl Ether (C₄H₁₀O) | ACS Reagent | Fisher Scientific |

Equipment: 3-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark trap, thermometer, dropping funnel, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Safety Note: This procedure involves corrosive acids and flammable solvents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Step 1: Mono-isobutyl Phthalate Formation

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

-

To the flask, add phthalic anhydride (e.g., 0.5 mol, 74.05 g) and isobutanol (0.5 mol, 37.06 g, 46.2 mL).

-

Heat the mixture with stirring. An exothermic reaction will initiate around 90°C.[9] Maintain the temperature between 110-130°C for approximately 60 minutes to ensure the complete conversion of phthalic anhydride to the monoester. The reaction mixture should become a clear, homogeneous liquid.

-

Allow the reaction mixture to cool to below 100°C.

-

-

Step 2: Ethyl Isobutyl Phthalate Formation

-

Modify the apparatus by replacing the reflux condenser with a Dean-Stark trap and attaching the condenser to the top of the trap.

-

Add an excess of ethanol (e.g., 1.0 mol, 46.07 g, 58.4 mL) and toluene (approx. 100 mL) as an azeotropic solvent to the cooled monoester mixture.

-

Slowly and carefully add the acid catalyst, concentrated sulfuric acid (e.g., 1-2 mL), through a dropping funnel with stirring.

-

Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 5-8 hours). The reaction temperature may rise from around 160°C to over 200°C as the reaction proceeds.[9]

-

-

Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 1 L separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of deionized water.

-

100 mL of 5% aqueous sodium carbonate solution to neutralize the sulfuric acid catalyst. (Caution: CO₂ evolution). Repeat until the aqueous layer is basic.[4]

-

Two 100 mL portions of deionized water.

-

100 mL of brine (saturated NaCl solution).

-

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Remove the toluene and excess ethanol using a rotary evaporator.

-

The crude ester is then purified by vacuum distillation to yield the final product, Ethyl Isobutyl Phthalate, as a clear, colorless oil.

-

Catalyst Selection and Mechanistic Implications

The choice of catalyst is critical in esterification reactions, influencing reaction rates, temperature requirements, and the side-product profile.

Figure 2: Simplified mechanism of the second esterification step.

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid (p-TSA) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for alcohol attack.[6] | Inexpensive, highly effective, well-understood.[12][13] | Corrosive, can cause dehydration of alcohols and product coloration at high temperatures.[13] |

| Organometallic | Tetra-n-butyltitanate (TBT), Tin-titanate blends | Lewis acid mechanism; coordinates to the carbonyl oxygen, activating it. Can also facilitate alcohol exchange. | High thermal stability, effective at high temperatures, often leads to cleaner products.[9][14] | More expensive, can be sensitive to water, may require special handling. |

| Lewis Acids | Ferric Chloride (FeCl₃) | Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[7] | Effective, relatively low cost. | Can be difficult to remove from the final product, potential for colored impurities.[7] |

Product Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the identity and assess the purity of the synthesized Ethyl Isobutyl Phthalate, ensuring it is free from starting materials and symmetric diester byproducts.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for phthalate analysis.[15] A GC column, such as an Rtx-5ms or Rxi-XLB, can effectively separate EIBP from potential impurities like isobutanol, ethanol, diethyl phthalate, and diisobutyl phthalate based on their different boiling points and polarities. The mass spectrometer provides definitive identification through the fragmentation pattern of the molecule. A common fragment ion for many phthalates is m/z 149, corresponding to the protonated phthalic anhydride fragment.[15]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a methanol/water mobile phase can also be used for purity analysis, typically with UV detection around 230 nm.[16]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic C=O stretching vibration for the ester carbonyl group around 1720-1740 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid intermediate) indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a definitive structural confirmation. Distinct signals for the ethyl group (a triplet and a quartet) and the isobutyl group (a doublet, a multiplet, and another doublet) will be present, along with the aromatic protons of the phthalate ring. Integration of these signals will confirm the 1:1 ratio of the two alkyl groups.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbons and the unique carbons of the ethyl and isobutyl chains.

-

| Analytical Technique | Expected Result for Pure Ethyl Isobutyl Phthalate |

| Appearance | Clear, colorless, viscous liquid. |

| GC-MS | A single major peak at the expected retention time. Mass spectrum consistent with a molecular weight of 250.29 g/mol and a characteristic fragmentation pattern including the m/z 149 ion.[15][17] |

| ¹H NMR (CDCl₃) | Aromatic protons (~7.5-7.7 ppm), ethyl -CH₂- quartet (~4.3 ppm), isobutyl -CH₂- doublet (~4.1 ppm), isobutyl -CH- multiplet (~2.0 ppm), ethyl -CH₃ triplet (~1.3 ppm), isobutyl -CH₃ doublet (~1.0 ppm). |

| IR (thin film) | Strong C=O stretch ~1730 cm⁻¹, C-O stretches ~1280 cm⁻¹ and ~1120 cm⁻¹, aromatic C-H stretches >3000 cm⁻¹, aliphatic C-H stretches <3000 cm⁻¹. |

Conclusion

The synthesis of Ethyl Isobutyl Phthalate is most effectively and efficiently achieved through a sequential esterification strategy. This approach, which involves the controlled, stepwise reaction of phthalic anhydride with isobutanol and then ethanol, circumvents the formation of undesirable symmetric byproducts that plague mixed-alcohol reactions. Careful selection of an acid catalyst, diligent removal of water to drive the reaction equilibrium, and a thorough purification process are critical to obtaining a high-purity product. The analytical methods outlined provide a robust framework for quality control, ensuring the final product meets the stringent requirements for its intended applications in materials science and catalysis.

References

- EP0024505A1 - Method of making mixed esters of phthalic acid - Google P

- Mechanism of phthalate ester hydrolysis in water and in cyclodextrin medi

- Preparation of plasticizer esters from phthalic anhydride residue - Google P

-

Diethyl phthalate is produced industrially by the reaction of phthalic anhydride with ethanol in the presence of concentrated sulfuric acid catalyst. (URL: [Link])

- US2862959A - Production of mixed esters of phthalic acid - Google P

-

Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride - ResearchGate. (URL: [Link])

-

ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. (URL: [Link])

- US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids - Google P

- Method of making mixed esters of phthalic acid - P

- FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google P

-

Transesterification | Chemical Reviews - ACS Publications. (URL: [Link])

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (URL: [Link])

-

Phthalate Analysis - Cornerstone Analytical Laboratories. (URL: [Link])

-

Method Development for Analysis A of Phthalates s by HPLC - OPUS Open Portal to University Scholarship. (URL: [Link])

-

Ethyl isobutyl phthalate - MySkinRecipes. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL: [Link])

-

Synthesis of di-(2-propyl heptyl)phthalate from phthalic anhydride and 2-propyl-1-heptanol. (URL: [Link])

-

Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

-

Phthalic anhydride conversion during isobutanol esterification over 1.5... - ResearchGate. (URL: [Link])

Sources

- 1. Ethyl isobutyl phthalate | 94491-96-0 | UDA49196 [biosynth.com]

- 2. 10-462004 - ethyl-isobutyl-phthalate | 94491-96-0 [cymitquimica.com]

- 3. Ethyl isobutyl phthalate [myskinrecipes.com]

- 4. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP0024505A1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]

- 10. Method of making mixed esters of phthalic acid - Patent 0039878 [data.epo.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 15. gcms.cz [gcms.cz]

- 16. opus.govst.edu [opus.govst.edu]

- 17. chemscene.com [chemscene.com]

Physicochemical properties of Ethyl isobutyl phthalate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Isobutyl Phthalate

Abstract

Ethyl isobutyl phthalate (EIBP) is an asymmetric phthalate ester, a class of compounds widely utilized as plasticizers and in various industrial applications. Its specific physicochemical properties, dictated by the presence of two different alkyl chains (ethyl and isobutyl), govern its behavior in chemical systems, its environmental fate, and its analytical signature. This guide provides a comprehensive overview of the core physicochemical characteristics of EIBP, detailed methodologies for its analysis, and insights into its synthesis and toxicological context. The information presented herein is intended to serve as a foundational resource for professionals engaged in materials science, analytical chemistry, and toxicology.

Chemical Identity and Molecular Structure

Ethyl isobutyl phthalate is the 1,2-benzenedicarboxylate diester formed from ethanol and isobutanol. The asymmetry of its ester groups distinguishes it from more common symmetric phthalates like dibutyl phthalate (DBP) or diethyl phthalate (DEP).

-

IUPAC Name: 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate[1]

-

Synonyms: Ethyl 2-isobutoxycarbonylbenzoate, Phthalic acid ethyl isobutyl ester

-

CAS Number: 94491-96-0[1]

-

Molecular Formula: C₁₄H₁₈O₄[1]

-

Molecular Weight: 250.29 g/mol [1]

Caption: 2D Chemical Structure of Ethyl Isobutyl Phthalate.

Core Physicochemical Properties

The physical properties of EIBP are summarized in the table below. These values are critical for predicting its behavior in formulations, its volatility, and its partitioning in environmental systems.

| Property | Value | Source(s) |

| Physical Form | Liquid at room temperature | [2] |

| Boiling Point | 293.6 °C (at 760 mmHg) | [3] |

| Density | 1.080 g/cm³ | [3] |

| Flash Point | 152.9 °C | [3] |

| Water Solubility | Predicted to be low/insoluble | [4][5] |

| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, benzene | [4] |

| Vapor Pressure | Predicted to be very low (cf. DIBP: 0.01 Pa at 20°C) | [4] |

| Refractive Index | Estimated at ~1.49 (cf. DIBP: n20/D 1.49) | |

| LogP (Octanol-Water) | 2.6761 | [1] |

Expertise & Experience Insight: The LogP value of 2.6761 indicates that Ethyl Isobutyl Phthalate is moderately lipophilic. This property is a key determinant of its function as a plasticizer, allowing it to integrate within polymer matrices. From a toxicological and environmental perspective, this value suggests a potential for bioaccumulation in fatty tissues, a common concern for phthalate esters.[6]

Spectroscopic and Analytical Profile

Definitive identification and quantification of EIBP rely on modern analytical techniques. The expected spectral characteristics are outlined below, providing a basis for method development and compound verification.

Mass Spectrometry (MS)

In Electron Ionization Mass Spectrometry (EI-MS), phthalates exhibit characteristic fragmentation patterns. The primary fragmentation pathway for most dialkyl phthalates involves the formation of a stable protonated phthalic anhydride ion.[7]

-

Expected Base Peak: m/z 149. This ion is the hallmark of many phthalates and is crucial for screening and identification in complex matrices.[7]

-

Other Expected Fragments: Loss of the ethyl group (-29), ethoxy group (-45), isobutyl group (-57), and isobutoxy group (-73) from the molecular ion (m/z 250) can also be expected, though these fragments may be of lower intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The predicted chemical shifts for EIBP are based on its distinct ethyl and isobutyl moieties attached to the aromatic ring.

-

¹H-NMR (Predicted):

-

~7.5-7.8 ppm: Multiplet, 4H (Aromatic protons, AA'BB' system).

-

~4.3 ppm: Quartet, 2H (Methylene protons of the ethyl group, -O-CH₂ -CH₃).

-

~4.1 ppm: Doublet, 2H (Methylene protons of the isobutyl group, -O-CH₂ -CH(CH₃)₂).

-

~2.1 ppm: Multiplet (septet of doublets), 1H (Methine proton of the isobutyl group, -CH₂-CH (CH₃)₂).

-

~1.3 ppm: Triplet, 3H (Methyl protons of the ethyl group, -O-CH₂-CH₃ ).

-

~1.0 ppm: Doublet, 6H (Methyl protons of the isobutyl group, -CH( CH₃ )₂).

-

-

¹³C-NMR (Predicted):

-

~167-168 ppm: Two signals for the two distinct ester carbonyl carbons (C=O).

-

~132 ppm: Two signals for the quaternary aromatic carbons attached to the ester groups.

-

~129-131 ppm: Two signals for the protonated aromatic carbons (CH).

-

~72 ppm: Methylene carbon of the isobutyl group (-O-CH₂ -).

-

~62 ppm: Methylene carbon of the ethyl group (-O-CH₂ -).

-

~28 ppm: Methine carbon of the isobutyl group (-CH (CH₃)₂).

-

~19 ppm: Methyl carbons of the isobutyl group (-CH(CH₃ )₂).

-

~14 ppm: Methyl carbon of the ethyl group (-CH₃ ).

-

Infrared (IR) Spectroscopy

The IR spectrum of EIBP is dominated by absorptions from the ester functional groups and the aromatic ring.

-

~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester groups.[8]

-

~1280-1000 cm⁻¹: A series of strong bands corresponding to the C-O stretching vibrations of the ester linkages.[8]

-

~3100-3000 cm⁻¹: Weak to medium bands from the aromatic C-H stretching.

-

~2960-2870 cm⁻¹: Medium to strong bands from the aliphatic C-H stretching of the ethyl and isobutyl groups.

-

~1600 & 1450 cm⁻¹: Two bands from the C=C stretching vibrations within the benzene ring.

Synthesis Pathway

Ethyl isobutyl phthalate is synthesized via Fischer esterification. Given its asymmetric nature, the synthesis typically proceeds in a stepwise manner to control the introduction of the different alcohol groups, although a one-pot reaction with a mixture of alcohols is also feasible. The process starts with the reaction of phthalic anhydride with one of the alcohols (e.g., ethanol) to form the monoester, which is then esterified with the second alcohol (isobutanol) under acidic catalysis.

Caption: Generalized two-step synthesis of Ethyl Isobutyl Phthalate.

Trustworthiness Insight: The kinetics of phthalate synthesis show that the initial reaction of phthalic anhydride to form the monoester is very rapid and often irreversible.[9] The second esterification step is slower and requires a catalyst to proceed efficiently.[9] Controlling reaction temperature and removing the water byproduct (e.g., via a Dean-Stark apparatus) are critical to drive the equilibrium toward the final diester product and achieve high yields.

Standard Analytical Methodology: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the separation and quantification of phthalates in various matrices.[3] The following protocol is a self-validating system for the analysis of EIBP.

Caption: Standard workflow for the analysis of EIBP by GC-MS.

Step-by-Step Protocol

-

Internal Standard Preparation: Prepare a stock solution of a deuterated phthalate internal standard (e.g., DEP-d4) in isohexane at a concentration of 0.5 g/L.[10]

-

Calibration Standards: Create a series of calibration standards by spiking blank matrix with known concentrations of an EIBP analytical standard and a fixed concentration of the internal standard solution.

-

Sample Extraction:

-

To 10 mL of a liquid sample (or a digest of a solid sample), add 10 mL of isohexane.[10]

-

Add a precise volume (e.g., 50 µL) of the internal standard solution.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge to achieve complete phase separation.

-

-

Concentration:

-

Carefully transfer the upper organic layer (isohexane) to a clean vial.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of ethyl acetate.

-

-

GC-MS Analysis:

-

Instrument: Agilent GC-MS system (or equivalent).[11]

-

Column: Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar 5% phenyl-methylpolysiloxane column).[3]

-

Injection: 1 µL, splitless mode. Inlet temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.

-

MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

-

Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity. Monitor ions m/z 149 (quantifier) and at least one other confirmatory ion.[3][11]

-

-

Quantification: Construct a calibration curve by plotting the ratio of the EIBP peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of EIBP in the unknown samples from this curve.

Applications and Industrial Relevance

While not as common as DBP or DEHP, Ethyl Isobutyl Phthalate serves specialized roles:

-

Polymerization Catalyst: It is used as a component in catalyst systems for the production of polyolefins like polypropylene, where it influences polymer properties such as molecular weight and viscosity.

-

Plasticizer: Like other phthalates, it can be used as a plasticizer to increase the flexibility and durability of PVC and other polymers, though it is a minor-use plasticizer compared to its larger counterparts.

-

Specialty Formulations: EIBP may be found in materials requiring specific performance characteristics, such as wire and cable insulation and certain automotive parts.

Toxicological Summary and Environmental Considerations

As a low molecular weight phthalate, EIBP falls into a class of compounds that has come under regulatory scrutiny.[12]

-

Human Health: Phthalates are known endocrine disruptors, with some members of the class linked to reproductive and developmental toxicity.[13][14] While specific toxicological data for EIBP is limited, its structural similarity to compounds like Diisobutyl Phthalate (DIBP) suggests a potential for similar biological activity.[15] The primary route of metabolism is expected to be rapid hydrolysis to monoethyl phthalate and monoisobutyl phthalate, followed by excretion.[4]

-

Environmental Fate: Phthalates are considered ubiquitous environmental contaminants due to their widespread use and their physical (not chemical) incorporation into plastic matrices, which allows them to leach into the environment over time.[6][16] Their fate is governed by their physicochemical properties; lower molecular weight phthalates are more water-soluble and susceptible to biodegradation than their higher molecular weight counterparts.[17][18] EIBP's moderate LogP suggests it will tend to partition to soil and sediment if released into aquatic environments.[18]

Conclusion

Ethyl Isobutyl Phthalate is a specialty chemical whose utility is defined by its distinct physicochemical properties. A thorough understanding of its molecular structure, spectral signature, and analytical behavior is essential for its proper application, quality control, and risk assessment. The methodologies and data presented in this guide provide a robust framework for scientists and researchers working with this compound, ensuring both technical accuracy and a comprehensive awareness of its context within the broader family of phthalate esters.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Adams, K., Haggerty, C., Scott, R., & Anderson, K. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.

-

University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 18. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Environmental impacts of certain phthalates and alternatives to phthalates. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

-

Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

Government of Canada. (2024). State of the Science Report Phthalate Substance Grouping Short-Chain Phthalate Esters. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Woźniak, M. K., Wiergowski, M., Asztemborska, M., & Biziuk, M. (2020).

-

International Organisation of Vine and Wine. (2013). Method of determination of phthalates by gas chromatography/mass spectrometry in wines. OIV-OENO 477-2013. Retrieved from [Link]

- Chickos, J. S., & Acree, W. E. (2014). Vapor Pressures and Vaporization Enthalpies of a Series of Dialkyl Phthalates by Correlation Gas Chromatography.

- Skrzypek, J., Lachowska, M., & Serafin, D. (1997). Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations. Przemysl Chemiczny, 76(12), 543-545.

- Net, S., Sempéré, R., Delmont, A., Paluselli, A., & Ouddane, B. (2015). Occurrence, fate, behavior and ecotoxicological state of phthalates in different environmental matrices. Environmental Science & Technology, 49(7), 4019–4035.

-

PubChem. (n.d.). Ethyl isobutyl phthalate. Retrieved from [Link]

-

PubChem. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisobutyl Phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (a and b) and 13C-NMR (c and d) (CDCl3/TMS) spectra of RB21321b2. Retrieved from [Link]

-

PubMed. (2021). Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of synthesizing phthalate acid esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach. Retrieved from [Link]

-

Ingenta Connect. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl isobutyl phthalate (C14H18O4). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

MassBank. (2021). MSBNK-Antwerp_Univ-AN114727. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of butyl-isobutyl-phthalate and its interaction with -glucosidase in vitro. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR DI-n-BUTYL PHTHALATE. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dibutyl phthalate - the NIST WebBook. Retrieved from [Link]

-

Environmental Protection Agency (EPA). (n.d.). Toxicological Profile For Di-N-Butyl Phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed.... Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Diethyl Phthalate. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C12H14O4 (Diethyl phthalate, DEP) - Querry-NIR. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl isobutyl phthalate | 94491-96-0 [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 5. CAS 17851-53-5: Butyl isobutyl phthalate | CymitQuimica [cymitquimica.com]

- 6. Occurrence, fate, behavior and ecotoxicological state of phthalates in different environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]

- 11. fses.oregonstate.edu [fses.oregonstate.edu]

- 12. accustandard.com [accustandard.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. www2.mst.dk [www2.mst.dk]

- 18. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Ethyl Isobutyl Phthalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isobutyl phthalate is a diester of phthalic acid characterized by the presence of both an ethyl and an isobutyl ester functional group. This guide provides a comprehensive technical overview of its molecular structure, molecular weight, and key physicochemical properties. It details authoritative methods for its analytical characterization, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), and presents a validated experimental protocol for its quantification. Furthermore, this document discusses its industrial applications and summarizes its toxicological profile, offering a critical resource for professionals in research and development.

Introduction